
N-(2,2-di(furan-2-yl)ethyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of fluorinated compounds involves reactions such as 1,5-electrocyclization of intermediate azomethine ylides, which can lead to various fluorinated heterocyclic compounds with significant yields (Voznyi, Novikov, & Khlebnikov, 2005). Another method includes the reaction of phenols with triflic-anhydride-mediated extended Pummerer annulation reactions to produce trifluoromethylbenzo[b]furans (Kobatake, Fujino, Yoshida, Yorimitsu, & Oshima, 2010).
Molecular Structure Analysis
- The crystal structure analysis of fluorinated benzamides reveals significant intermolecular interactions, such as N–H⋯OC and C–H⋯O/F/π interactions, demonstrating the impact of fluorine atoms on molecular aggregation and complex formation (Mocilac, Osman, & Gallagher, 2016).
Chemical Reactions and Properties
- Fluorinated furans participate in various chemical reactions, including C-H bond activation/borylation, demonstrating their reactivity and potential in organic synthesis (Hatanaka, Ohki, & Tatsumi, 2010).
Physical Properties Analysis
- The physical properties of fluorinated compounds and furan derivatives include high melting points and specific spectroscopic characteristics that are indicative of their molecular structure and stability. For example, 2,6-difluorobenzamide synthesized from 2,6-dichlorobenzonitrile showed a melting point of 145.4~145.6 ℃ and was characterized by IR and 1HNMR spectrometry, highlighting its high purity and stability (Li Xiu-lian, 2009).
Chemical Properties Analysis
- The chemical properties of fluorinated furan derivatives include their reactivity towards various organic synthesis reactions, such as Diels-Alder reactions, demonstrating their utility in constructing complex organic molecules with high precision (Morton & Barrett, 2005).
Aplicaciones Científicas De Investigación
Antibacterial Coatings
Furanone molecules, related to the furan moiety, have been utilized in the development of antibacterial coatings. A study by Al‐Bataineh et al. (2009) employed N-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide as a photoactive cross-linker to immobilize antibacterial furanone molecules on silicon oxide surfaces, demonstrating a strategy to design antibacterial coatings based on furanone compounds for human healthcare applications (Al‐Bataineh et al., 2009).
Organic Synthesis and Reactivity
In the realm of organic synthesis, furan and its derivatives have been investigated for their unique reactivity patterns. Griffith et al. (2006) explored the unusual Diels-Alder reactivity of a difluorinated alkenoate with furan, highlighting the influence of fluorine substituents on reaction mechanisms and outcomes (Griffith et al., 2006).
Antimicrobial and Antioxidant Properties
Furan derivatives have also been studied for their potential biomedical applications. Sokmen et al. (2014) synthesized new 1,2,4-triazole Schiff base and amine derivatives containing the furan moiety, which exhibited effective antiurease and antioxidant activities, indicating potential for therapeutic applications (Sokmen et al., 2014).
Material Science
In materials science, furan-based compounds have been utilized in the synthesis of novel polymeric materials. Jiang et al. (2014) reported the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters to produce a series of biobased furan polyesters, demonstrating the potential of furan derivatives in creating sustainable polymeric materials (Jiang et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use or application. For example, if it’s intended for use in medicinal chemistry, its mechanism of action would likely involve interaction with biological targets.
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-12-4-1-5-13(19)16(12)17(21)20-10-11(14-6-2-8-22-14)15-7-3-9-23-15/h1-9,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOAHQONODWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
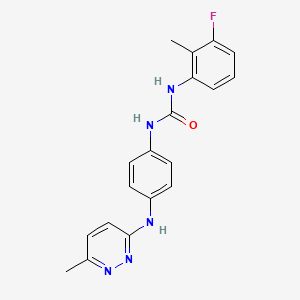
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)
![7-Mercapto-2-methyl-5H-pyrazolo[1,5-d][1,2,4]-triazin-4-one](/img/structure/B2493284.png)
![(2E,5E)-2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B2493285.png)
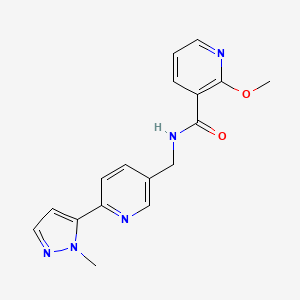
![3-(3-Chlorophenyl)-1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2493287.png)
![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2493290.png)
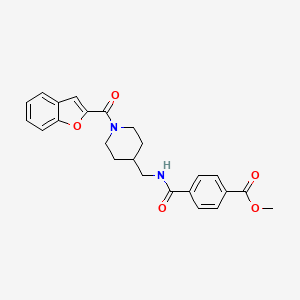
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)
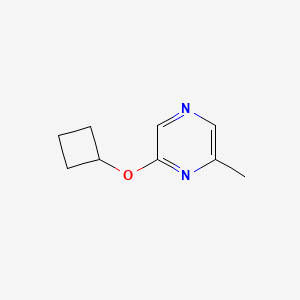
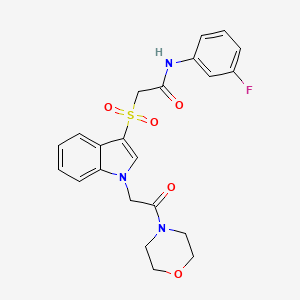
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)
